7-Iodobenzo[d]oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAHBJRRISRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Iodobenzo D Oxazol 2 Amine and Its Analogs
Precursor Synthesis Strategies: Building the Foundation
The construction of 7-Iodobenzo[d]oxazol-2-amine hinges on the effective synthesis of its core structure and the precise placement of the iodine atom. This can be approached by either building the 2-aminobenzoxazole (B146116) ring first and then introducing iodine, or by starting with an already iodinated precursor.
Approaches to 2-Aminobenzoxazole Core Structures
The 2-aminobenzoxazole moiety is a common pharmacophore, and several methods have been developed for its synthesis. These can be broadly categorized into cyclization reactions of ortho-aminophenols, rearrangement protocols, and oxidative cyclization techniques.
A prevalent and historically significant method for the synthesis of 2-aminobenzoxazoles involves the reaction of an ortho-aminophenol with a cyanating agent. The classical approach often employs the highly toxic cyanogen (B1215507) bromide (BrCN), which, despite its effectiveness, poses significant handling risks. chiralen.com
In a significant advancement towards safer laboratory practices, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a non-hazardous alternative to BrCN. nih.gov This method involves the reaction of various o-aminophenols with NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to afford the desired 2-aminobenzoxazoles in good to excellent yields. nih.gov The reaction proceeds via the Lewis acid activation of the cyano group of NCTS, followed by nucleophilic attack of the amino group of the o-aminophenol, cyclization, and subsequent elimination of the sulfonamide. nih.gov This protocol is noted for its operational simplicity and wide substrate scope. nih.gov
| Starting Material (o-Aminophenol) | Cyanating Agent | Catalyst/Conditions | Product (2-Aminobenzoxazole) | Yield (%) | Reference |
| 2-Aminophenol (B121084) | NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | Benzo[d]oxazol-2-amine | 90 | nih.gov |
| 4-Methyl-2-aminophenol | NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | 5-Methylbenzo[d]oxazol-2-amine | 85 | nih.gov |
| 4-Chloro-2-aminophenol | NCTS | BF₃·Et₂O, 1,4-dioxane, reflux | 5-Chlorobenzo[d]oxazol-2-amine | 88 | nih.gov |
An alternative and elegant approach to N-substituted 2-aminobenzoxazoles utilizes the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution reaction provides a metal-free pathway to the desired products. nih.gov The process typically begins with the activation of a benzoxazole-2-thiol with an agent like chloroacetyl chloride. nih.gov The resulting intermediate undergoes a Smiles rearrangement, where an amine nucleophile attacks the C2 position of the benzoxazole (B165842) ring, leading to the formation of a new C-N bond and cleavage of the C-S bond. This method is particularly attractive due to its wide amine scope and relatively short reaction times. nih.gov
| Benzoxazole-2-thiol | Amine | Activating Agent | Product (N-Substituted 2-Aminobenzoxazole) | Yield (%) | Reference |
| Benzoxazole-2-thiol | Cyclohexylamine | Chloroacetyl chloride, Et₃N | N-Cyclohexylbenzo[d]oxazol-2-amine | 85 | nih.gov |
| Benzoxazole-2-thiol | Benzylamine | Chloroacetyl chloride, Et₃N | N-Benzylbenzo[d]oxazol-2-amine | 82 | nih.gov |
| Benzoxazole-2-thiol | Morpholine | Chloroacetyl chloride, Et₃N | 4-(Benzo[d]oxazol-2-yl)morpholine | 90 | nih.gov |
Oxidative cyclization methods offer a direct route to the benzoxazole core from readily available starting materials. These reactions often involve the condensation of a 2-aminophenol or a related precursor with a one-carbon source, followed by an oxidation step to facilitate ring closure. A variety of carbon sources and oxidizing systems have been explored for this purpose. For instance, the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides provides a route to 2-aminobenzoxazoles under mild conditions. organic-chemistry.org
Another approach involves the reaction of 2-aminophenols with aldehydes, followed by an oxidative cyclization. While this is more commonly used for 2-aryl or 2-alkylbenzoxazoles, modifications can be made to introduce an amino group at the 2-position.
Introduction of the Iodine Atom at the C-7 Position
The synthesis of this compound requires the specific introduction of an iodine atom at the C-7 position of the benzoxazole ring. This can be a challenging step due to the directing effects of the existing substituents.
Direct iodination of the pre-formed 2-aminobenzoxazole ring presents a regioselectivity challenge. The amino group at the 2-position and the ring oxygen are both electron-donating and would activate the benzene (B151609) ring towards electrophilic substitution, primarily at the C-5 and C-7 positions. Achieving selective iodination at the C-7 position in the presence of the C-5 position can be difficult and may lead to a mixture of isomers.
A more strategic and often preferred approach is to start with a precursor that already contains the iodine atom at the desired position. For the synthesis of this compound, the ideal starting material would be 2-amino-6-iodophenol (B226641) . This commercially available intermediate chiralen.comcymitquimica.com ensures that the iodine is correctly positioned prior to the formation of the benzoxazole ring.
The cyclization of 2-amino-6-iodophenol to form this compound can then be achieved using the methodologies described in section 2.1.1.1. For example, reaction with cyanogen bromide or a safer alternative like NCTS would be expected to yield the target compound directly.
| Precursor | Reagent | Expected Product | Reference |
| 2-Amino-6-iodophenol | Cyanogen Bromide | This compound | chiralen.com (by analogy) |
| 2-Amino-6-iodophenol | NCTS / BF₃·Et₂O | This compound | nih.gov (by analogy) |
This precursor-based strategy circumvents the potential issues of poor regioselectivity and the need for complex purification of isomers that could arise from the direct iodination of the 2-aminobenzoxazole core.
Utilization of Pre-functionalized Synthons Bearing Iodine Substituents
The synthesis of halogenated benzoxazoles can be efficiently achieved through the use of pre-functionalized synthons, where a halogen substituent is already present on one of the precursors. While direct synthesis of this compound from a pre-iodinated synthon is not extensively detailed in the reviewed literature, the synthesis of halogenated benzoxazoles from 3-halo-N-acyl anilines provides a relevant precedent. This approach involves a base-mediated deprotonation, followed by ortho-lithiation and intramolecular cyclization to form an unstable lithiated benzoxazole intermediate. This intermediate is then quenched in-line with an electrophile to yield the substituted benzoxazole. acs.org This methodology highlights the potential for synthesizing specifically substituted benzoxazoles, which could be adapted for iodo-substituted analogs.
Advanced Synthetic Techniques
Modern synthetic chemistry has seen the advent of several advanced techniques that provide significant advantages over traditional methods. These include the use of hypervalent iodine reagents, metal-free oxidative aminations, electrochemical synthesis, and continuous flow chemistry, all of which have been applied to the synthesis of benzoxazole derivatives.
Application of Hypervalent Iodine Reagents in Benzoxazole Synthesis
Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidants in organic synthesis. dovepress.com Their application in the synthesis of 2-aminobenzoxazoles has been demonstrated through the oxidative cyclization of arylureas and arylthioureas. Reagents such as phenyliodine bis(trifluoroacetate) (PIFA) and phenyliodine diacetate (PIDA) act as oxidants and radical initiators, activating the ortho-C-H bond of the substrate. researchgate.net This method is compatible with a variety of arylurea and arylthiourea substrates, offering a green, efficient, and simple route to 2-aminobenzoxazole derivatives. researchgate.net In some methodologies, PIFA exhibits dual character, acting as both an oxidant and a carbonyl activator. researchgate.net
The general applicability of hypervalent iodine reagents is extensive, covering the synthesis of a wide range of heterocyclic compounds. dovepress.com For instance, 2-iodoxybenzoic acid (IBX) has been employed for the direct oxidative C-H bond amination of benzoxazoles. researchgate.net These reagents facilitate oxidative C-H amination, providing a direct pathway to convert aromatic C-H bonds into C-N bonds, which is a key step in the formation of aminobenzoxazoles. mdpi.com
Table 1: Hypervalent Iodine Reagents in the Synthesis of 2-Aminobenzoxazole Analogs
| Reagent | Substrate | Product | Key Features |
|---|---|---|---|
| PIFA/PIDA | Arylureas/Arylthioureas | 2-Aminobenzoxazoles | Metal-free, mild conditions, short reaction times (30 min). researchgate.net |
| IBX | Benzoxazoles | 2-Aminobenzoxazoles | Direct oxidative C-H amination. researchgate.net |
| PhI(OAc)2 | N-methoxy-2-(aryloxy)benzamides | Dibenzoxazepinones | Oxidative C-H amination. mdpi.com |
Metal-Free Oxidative Amination Approaches
The direct C-H amination of benzoxazoles without the use of transition metals is a highly desirable transformation from both an economic and environmental perspective. An efficient, transition-metal-free amination of benzoxazoles has been developed using catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI). nih.govcapes.gov.br This reaction proceeds under mild conditions with aqueous solutions of hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the co-oxidant, yielding highly desirable 2-aminobenzoxazoles in excellent yields of up to 93%. nih.govcapes.gov.br Mechanistic studies suggest that the process involves the in situ iodination of the secondary amine. nih.govcapes.gov.br
Another green and efficient method utilizes a reusable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a catalyst for the direct oxidative amination of benzoxazoles. nih.gov This reaction proceeds smoothly at room temperature, producing 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.gov The ionic liquid catalyst can be easily recycled and reused for at least four cycles with similar efficacy. nih.gov
Table 2: Metal-Free Oxidative Amination of Benzoxazoles
| Catalyst | Co-oxidant | Substrates | Yield |
|---|---|---|---|
| Tetrabutylammonium iodide (TBAI) | H₂O₂ or TBHP | Benzoxazoles and secondary amines | Up to 93% nih.govcapes.gov.br |
| 1-Butylpyridinium iodide | TBHP | Benzoxazoles and secondary amines | Up to 97% nih.gov |
Electrochemical Synthesis for Aromatic Carbon-Nitrogen Bond Formation
Electrochemical methods offer a sustainable and powerful tool for the formation of carbon-nitrogen bonds in the synthesis of benzoxazoles. A metal-free, intramolecular C-H amination has been developed through the electrochemical oxidation of 2-pyrimidyloxybenzenes. kyoto-u.ac.jp These precursors, easily prepared from phenols, undergo anodic oxidation to form a cyclized pyrimidinium ion. Subsequent treatment with piperidine (B6355638) yields 2-aminobenzoxazoles in high yields (e.g., 85%). kyoto-u.ac.jp
Another electrochemical approach for the one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates utilizes inexpensive and widely available sodium iodide (NaI) and sodium chloride (NaCl) as cooperative catalysts. rsc.org This method operates in an undivided cell without an external supporting electrolyte, using an environmentally friendly ethanol/water solvent system under mild conditions. rsc.org The process is highly scalable and avoids the use of metals. rsc.org Furthermore, electrochemical synthesis using acetic acid as an electrolyte has also been reported for the preparation of 2-aminobenzoxazole derivatives. epa.gov
The indirect "ex-cell" electrochemical synthesis of benzoxazoles from imines has also been demonstrated using a redox mediator based on the iodine(I)/iodine(III) redox couple. acs.org
Continuous Flow Chemistry for Efficient and Scalable Synthesis
Continuous flow chemistry has emerged as a key technology for improving the efficiency, safety, and scalability of chemical syntheses. nih.gov By conducting reactions in a continuous stream through small-dimensioned tubes, this technology offers superior heat and mass transfer, precise control over reaction parameters, and the ability to handle unstable intermediates safely. acs.orgnih.gov
In the context of benzoxazole synthesis, continuous flow technology has been successfully applied to the transformation of 3-halo-N-acyl anilines into highly functionalized benzoxazoles. acs.org This process involves the generation of unstable lithiated intermediates, which can be immediately quenched in-line, minimizing the formation of byproducts. acs.org The precise temperature control and minimized hold-up time afforded by the flow reactor are critical to the success of this transformation. acs.org
Table 3: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. acs.org |
| Safety | Handling of unstable intermediates can be hazardous. | Safe handling of unstable intermediates due to small reaction volumes and immediate consumption. acs.org |
| Efficiency | Often requires intermediate isolation and purification, leading to lower overall yields. | Allows for telescoping of reaction steps, leading to higher overall yields and shorter reaction times. researchgate.net |
| Scalability | Scaling up can be challenging due to heat and mass transfer limitations. | Facile scale-out by running the system for longer durations. researchgate.net |
Scale-Up and Automation Considerations in Heterocyclic Synthesis
The industrial production of complex heterocyclic molecules, such as this compound and its analogs, necessitates careful consideration of scalability and the potential for automation. Transitioning a synthetic route from a laboratory setting to a large-scale manufacturing process introduces a unique set of challenges that are not typically encountered at the bench. These include ensuring consistent product quality, managing reaction exotherms, handling large quantities of reagents and solvents safely, and optimizing process efficiency to minimize costs. Automation, in this context, offers significant advantages in terms of reproducibility, throughput, and safety.
Scale-Up Considerations
The scale-up of synthetic routes for benzoxazole derivatives often involves moving from batch processing in round-bottom flasks to larger reactors. This transition requires a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. For instance, many methods for the synthesis of 2-substituted benzoxazoles involve the condensation of 2-aminophenols with various reagents. While a variety of catalysts and reaction conditions have been reported to be effective on a lab scale, not all are amenable to large-scale production.
One key consideration is the choice of catalyst. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture, which simplifies purification and reduces waste. For example, the use of reusable acid catalysts has been explored for the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes. The ability to recover and reuse the catalyst is a significant advantage in terms of process economics and environmental impact.
Furthermore, the choice of solvent and reaction conditions must be carefully evaluated for their suitability in a manufacturing environment. Solvents should be selected based on their safety profile, environmental impact, and ease of recovery. Reactions that can be performed under milder conditions, such as lower temperatures and pressures, are generally more desirable for scale-up as they require less specialized equipment and reduce energy consumption.
Automation in Heterocyclic Synthesis
Automation is increasingly being integrated into chemical synthesis to enhance efficiency, reproducibility, and safety. Automated synthesis platforms can perform a wide range of chemical reactions, from small-scale library synthesis for drug discovery to process optimization for large-scale manufacturing. These systems typically consist of robotic arms, automated liquid handlers, and various reactor modules that can be programmed to perform multi-step synthetic sequences.
For the synthesis of heterocyclic compounds like benzoxazoles, automated platforms can be employed for:
High-Throughput Screening: Rapidly screening a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation.
Library Synthesis: Synthesizing a diverse collection of analogs for structure-activity relationship (SAR) studies. Automated parallel synthesis platforms can generate libraries of compounds in a 96-well plate format, significantly accelerating the drug discovery process.
Process Optimization: Systematically varying process parameters to identify robust and scalable reaction conditions.
Flow Chemistry:
Continuous flow chemistry is a powerful tool for the automated and scalable synthesis of chemical compounds. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or a series of interconnected reactors. This technology offers several advantages over traditional batch processing, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities.
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer period or using a larger reactor coil, which is a more straightforward approach than transitioning between different-sized batch reactors.
The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor. nih.gov This process involved a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization of 3-halo-N-acyl anilines to form unstable lithiated benzoxazole intermediates, which were then quenched in-line with an electrophile. nih.gov The precise control over reaction time and temperature afforded by the flow setup was crucial for minimizing the formation of byproducts. nih.gov This approach could potentially be adapted for the synthesis of this compound, where the reactive nature of organometallic intermediates would benefit from the controlled environment of a flow reactor.
Robotic Synthesis Platforms:
Fully automated synthesis platforms, often referred to as "chemputers" or "synthesis robots," are capable of performing complex, multi-step synthetic sequences with minimal human intervention. These systems can integrate reaction execution, work-up, purification, and analysis. For example, the Synple automated synthesis platform utilizes pre-filled reagent cartridges to perform various chemical transformations, including N-heterocycle formation. Such platforms can significantly accelerate the synthesis of novel compounds and the optimization of reaction conditions.
The table below summarizes some of the automated and scale-up friendly methodologies that could be applicable to the synthesis of this compound and its analogs.
| Method | Key Features | Potential Applicability to this compound |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, straightforward scalability. nih.gov | Synthesis involving unstable intermediates or highly exothermic reactions. The tolerance of the iodo-substituent would need to be evaluated. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for high-throughput screening. | Can accelerate the cyclization step in the synthesis of the benzoxazole core. Compatibility with the iodo-substituent needs to be confirmed. |
| Polymer-Supported Synthesis | Simplified purification, potential for automation and library synthesis. | Useful for the parallel synthesis of a library of 2-aminobenzoxazole analogs for SAR studies. |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions, automated library synthesis. | Rapid optimization of the synthesis of this compound and generation of derivatives. |
Chemical Transformations and Reactivity of 7 Iodobenzo D Oxazol 2 Amine
Reactivity at the Amino Group (C-2)
The exocyclic amino group at the C-2 position of the benzoxazole (B165842) ring is a key site for nucleophilic reactions, allowing for extensive derivatization.
N-Substitution Reactions and Derivatization
The nitrogen atom of the amino group can be readily substituted through reactions with various electrophiles. N-alkylation and N-arylation reactions expand the molecular complexity and are fundamental in synthesizing libraries of compounds for various applications. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl and heteroaryl halides. rsc.orgnih.gov These reactions typically employ a palladium catalyst in combination with a suitable ligand and a base to facilitate the coupling of the amine with aryl halides or triflates. rsc.org The choice of ligand is crucial and can significantly influence the reaction's scope and efficiency. rsc.org
Formation of Amides, Ureas, and Related Derivatives
The nucleophilic character of the C-2 amino group facilitates its reaction with acylating agents to form amides and with isocyanates to produce ureas. nih.govnih.gov The synthesis of amides is typically achieved by reacting the amine with acyl chlorides or carboxylic acids in the presence of a coupling agent. nih.gov
Urea (B33335) derivatives are commonly prepared through the reaction of the amine with an appropriate isocyanate. nih.gov Alternative methods for urea synthesis involve reagents like N,N'-carbonyldiimidazole (CDI), which serves as a safer substitute for phosgene. nih.gov These transformations are significant as the resulting amide and urea functionalities are prevalent in many biologically active molecules. nih.govnih.gov
| Reactant | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Aryl Halide/Triflate | Pd Catalyst, Ligand (e.g., BrettPhos, RuPhos), Base | N-Aryl Derivative | rsc.org |
| Acyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., THF) | Amide | nih.gov |
| Isocyanate | Solvent | Urea | nih.gov |
| Carboxylic Acid | Coupling Agent (e.g., DCC, EDC) | Amide | researchgate.net |
Reactivity at the Iodinated Position (C-7)
The iodine atom at the C-7 position provides a versatile handle for introducing a wide range of substituents onto the benzoxazole core, primarily through carbon-carbon bond-forming reactions and nucleophilic substitutions.
Carbon-Iodine Bond Cleavage and Subsequent Functionalization
The carbon-iodine bond is relatively weak and susceptible to cleavage, which can be exploited for further functionalization. rsc.org This cleavage can be initiated photochemically or through reactions with organometallic reagents. For instance, treatment with organolithium reagents can lead to a lithium-halogen exchange, generating a highly reactive organolithium intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the C-7 position.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for Carbon-Carbon Bond Formation
The iodinated position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. yonedalabs.comwikipedia.orgrsc.org
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org It is one of the most widely used methods for forming biaryl linkages. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction is highly valued for its ability to synthesize arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org
Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. rsc.orgresearchgate.net This transformation is catalyzed by a palladium species and requires a base. The reaction is a versatile method for the arylation of olefins. rsc.org
| Reaction Name | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst, Base | 7-Arylbenzo[d]oxazol-2-amine | yonedalabs.comlibretexts.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 7-Alkynylbenzo[d]oxazol-2-amine | wikipedia.orglibretexts.org |
| Heck | Alkene (R-CH=CH₂) | Pd Catalyst, Base | 7-Alkenylbenzo[d]oxazol-2-amine | rsc.orgresearchgate.net |
Nucleophilic Aromatic Substitution Involving the Iodine Moiety
While less common for aryl iodides compared to chlorides and fluorides, nucleophilic aromatic substitution (SNAr) can occur at the C-7 position under specific conditions. nih.gov For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (iodine). youtube.com The reaction typically involves an addition-elimination mechanism, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com However, without significant activation, displacing the iodide via an SNAr mechanism is challenging. In some cases, transition metal catalysis can promote such substitutions, activating the C-I bond towards nucleophilic attack. washington.edu
Reactivity of the Benzoxazole Ring System
The reactivity of 7-Iodobenzo[d]oxazol-2-amine is dictated by the electronic properties of the fused benzoxazole system, the 2-amino substituent, and the iodine atom at the 7-position. The benzoxazole moiety is a π-electron-rich system. core.ac.uk The 2-amino group further enhances the electron density of the heterocyclic ring through resonance, while the iodine atom acts as a deactivating group via its inductive effect but can direct incoming electrophiles.
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety
The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome of these substitutions on this compound is controlled by the directing effects of the fused oxazole (B20620) ring, the 2-amino group, and the existing iodo substituent.
The fused oxazole ring, particularly the lone pairs on the oxygen and nitrogen atoms, directs incoming electrophiles to the ortho and para positions. The 2-amino group strongly activates the entire ring system towards electrophilic attack. The iodine atom at C7, while deactivating, is an ortho- and para-director. Considering these combined influences, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions. The C5 position is sterically hindered and electronically less favored.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-7-iodobenzo[d]oxazol-2-amine and 6-Nitro-7-iodobenzo[d]oxazol-2-amine |
| Bromination | Br₂, FeBr₃ | 4-Bromo-7-iodobenzo[d]oxazol-2-amine and 6-Bromo-7-iodobenzo[d]oxazol-2-amine |
| Sulfonation | Fuming H₂SO₄ | 7-Iodo-2-aminobenzo[d]oxazole-4-sulfonic acid and 7-Iodo-2-aminobenzo[d]oxazole-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-7-iodobenzo[d]oxazol-2-amine and 6-Acyl-7-iodobenzo[d]oxazol-2-amine |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Nucleophilic Attack on the Oxazole Ring
While the benzene ring is prone to electrophilic attack, the oxazole ring can be targeted by nucleophiles. The C2 position of the benzoxazole ring is the most electrophilic carbon and is susceptible to nucleophilic attack, which can lead to ring-opening reactions. semanticscholar.org The presence of a good leaving group at the C2 position facilitates nucleophilic aromatic substitution; however, the amino group in the title compound is a poor leaving group.
Nevertheless, under harsh conditions or with strong nucleophiles, the oxazole ring can be cleaved. For instance, treatment with strong bases could potentially lead to hydrolysis and ring opening. A proposed mechanism involves the nucleophilic addition of amines to the benzoxazole, followed by an oxidative ring-closure, which suggests the possibility of ring-opening under specific conditions. frontiersin.org
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations involving this compound. The iodine atom, in particular, can play a significant role in mediating the compound's reactivity.
Role of Molecular Iodine and Organoiodine Intermediates in Reaction Pathways
Molecular iodine is a well-known catalyst for the synthesis of benzoxazoles. nih.govrsc.orgrsc.org In the context of this compound, the covalently bonded iodine atom can be transformed into a hypervalent iodine species. Hypervalent iodine reagents, such as 2-iodylbenzoic acid (IBX), are versatile oxidants in organic synthesis. orientjchem.orgorientjchem.org The iodine atom at C7 could potentially be oxidized in situ to form a hypervalent iodine intermediate, which could then facilitate intramolecular cyclizations or act as an oxidizing agent in subsequent reaction steps.
Electrochemical methods have also been employed to generate hypervalent iodine(III) species from iodine(I) precursors for the synthesis of benzoxazoles. acs.orgosi.lv This suggests that the iodine atom in this compound could be electrochemically oxidized to create a reactive intermediate capable of undergoing further transformations, such as nucleophilic substitution where the hypervalent iodine group would act as an excellent leaving group.
Understanding Regioselectivity and Chemoselectivity in Transformations
The presence of multiple reactive sites in this compound—the benzene ring, the oxazole ring, the C-I bond, and the amino group—makes chemoselectivity a critical consideration.
Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the substituents, favoring positions 4 and 6 as discussed previously.
Chemoselectivity can be achieved by carefully choosing reaction conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would selectively occur at the C-I bond without affecting the rest of the molecule. rsc.org Conversely, reactions with strong electrophiles would target the electron-rich benzene ring. The 2-amino group can be selectively acylated or alkylated under appropriate basic or neutral conditions, which would in turn modify the reactivity of the entire ring system.
Table 2: Chemoselective Transformations of this compound
| Reagent/Catalyst | Reactive Site | Reaction Type | Potential Product |
|---|---|---|---|
| Pd(PPh₃)₄, R-B(OH)₂, Base | C7-I bond | Suzuki Coupling | 7-Aryl-benzo[d]oxazol-2-amine |
| Acetic Anhydride, Pyridine | 2-Amino group | Acylation | N-(7-Iodobenzo[d]oxazol-2-yl)acetamide |
| Br₂, FeBr₃ | Benzene Ring (C4/C6) | Electrophilic Halogenation | 4-Bromo-7-iodobenzo[d]oxazol-2-amine |
This table illustrates potential selective reactions at different functional sites of the molecule.
Radical Processes in Benzoxazole Formation and Derivatization
Radical mechanisms offer alternative pathways for the synthesis and functionalization of benzoxazoles. Photocatalytic methods involving radical cyclization of precursors have been developed for benzoxazole synthesis. researchgate.net
For this compound, radical reactions could be initiated at several sites. The C-I bond is relatively weak and can undergo homolytic cleavage under photolytic or radical-initiating conditions to form an aryl radical. This radical could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Furthermore, some transformations mediated by hypervalent iodine reagents are believed to proceed through a single electron transfer (SET) mechanism, which involves the formation of radical cation intermediates. orientjchem.org This suggests that oxidation of the iodine atom in the title compound could initiate radical-based reaction cascades, opening up further avenues for its derivatization.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum of 7-Iodobenzo[d]oxazol-2-amine is expected to show distinct signals for the aromatic protons and the amine protons. The benzene (B151609) portion of the benzoxazole (B165842) ring contains three adjacent protons (H-4, H-5, and H-6).
Chemical Shift: The chemical shifts of these aromatic protons are influenced by the electron-donating amine group and the electron-withdrawing and anisotropic effects of the iodine atom and the fused oxazole (B20620) ring. The protons are expected to resonate in the aromatic region, typically between δ 6.5 and 7.5 ppm. The H-6 proton, being adjacent to the iodine-bearing carbon, would likely be the most downfield-shifted of the three due to the inductive effect of iodine.
Spin-Spin Coupling: The three adjacent aromatic protons will form an AMX or ABC spin system, leading to complex splitting patterns.
H-4 would appear as a doublet of doublets (dd), coupling to H-5 (ortho-coupling, ³J ≈ 7–9 Hz) and H-6 (meta-coupling, ⁴J ≈ 1–2 Hz).
H-5 would appear as a triplet or, more precisely, a doublet of doublets, coupling to both H-4 and H-6 with similar ortho-coupling constants (³J ≈ 7–9 Hz).
H-6 would appear as a doublet of doublets, coupling to H-5 (ortho-coupling, ³J ≈ 7–9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1–2 Hz).
Amine Protons (NH₂): The two protons of the amine group are expected to produce a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it typically appears between δ 5.0 and 7.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~7.0 - 7.3 | dd | ³J = 7-9, ⁴J = 1-2 |
| H-5 | ~6.8 - 7.1 | t or dd | ³J = 7-9 |
| H-6 | ~7.2 - 7.5 | dd | ³J = 7-9, ⁴J = 1-2 |
| NH₂ | ~5.0 - 7.5 | br s | N/A |
| Predicted data is based on DMSO-d₆ as the solvent. |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected.
C-2: The carbon of the amino-substituted oxazole ring (C-2) is expected to resonate at a significantly downfield position, typically around δ 160-165 ppm, due to its attachment to two heteroatoms (O and N) and an exocyclic nitrogen.
Aromatic Carbons: The six carbons of the benzene ring will have shifts influenced by the substituents.
C-7: The most notable signal would be for C-7, which is directly bonded to the iodine atom. Due to the "heavy atom effect," this carbon is expected to be significantly shielded (shifted upfield) and would likely appear in the range of δ 80–95 ppm.
C-3a and C-7a: These are the quaternary carbons at the ring junction. C-7a, adjacent to the iodo-substituted carbon, and C-3a, adjacent to the oxazole oxygen, would have distinct chemical shifts, likely in the δ 140-150 ppm range.
C-4, C-5, C-6: These protonated carbons would appear in the typical aromatic region of δ 110–130 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3a | 140 - 145 |
| C-4 | 110 - 120 |
| C-5 | 120 - 125 |
| C-6 | 115 - 125 |
| C-7 | 80 - 95 |
| C-7a | 145 - 150 |
| Predicted data is based on DMSO-d₆ as the solvent. |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms. For this compound, two signals would be expected. The chemical shifts are highly dependent on the electronic environment. The exocyclic amine nitrogen (-NH₂) would have a chemical shift typical for aromatic amines, while the endocylcic oxazole nitrogen would be in a different region, reflecting its imine-like character within the heterocyclic ring. This technique would be crucial to probe the electronic structure at the nitrogen centers.
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H spin-spin coupling network. A strong correlation would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the aromatic ring. A weaker correlation might be observed between H-4 and H-6 due to meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-4 to C-4, H-5 to C-5, and H-6 to C-6, allowing for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for identifying the connectivity of quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:
The amine protons (NH₂) showing a correlation to C-2.
H-6 showing correlations to C-7a, C-7, and C-5.
H-4 showing correlations to C-3a, C-5, and C-7a.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. For a planar molecule like this, NOESY could show correlations between the amine protons and the adjacent H-7a proton (if it existed) or other nearby protons depending on the conformation, though its utility for this specific structure is primarily for confirming assignments rather than determining stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅IN₂O), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated. The presence of iodine gives a highly characteristic isotopic pattern that would be readily identifiable.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₇H₆IN₂O⁺ | 260.9525 |
This calculated value would be compared to the experimental value to confirm the elemental composition of the synthesized molecule.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry (MS) provides critical information for structural confirmation by analyzing the fragmentation of a molecule after ionization. For this compound, electron impact (EI) ionization would produce an energetically unstable molecular ion (M+•) that subsequently breaks down into smaller, more stable fragments. The resulting mass spectrum would display a pattern of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments.
The molecular ion peak is expected to have an odd m/z value, a characteristic feature for compounds containing an odd number of nitrogen atoms (the "Nitrogen Rule"). miamioh.eduyoutube.com The fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses. libretexts.org The stable benzoxazole ring structure would lead to strong molecular ion peaks. libretexts.org
Key fragmentation processes for this compound would likely include:
Loss of an Iodine atom: A primary fragmentation would be the cleavage of the C-I bond, resulting in a significant [M-127]+ peak.
Cleavage of the Oxazole Ring: The heterocyclic ring can undergo fragmentation, typically involving the loss of carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the amine group.
Sequential Losses: Subsequent fragmentation of the primary fragments can occur, leading to a complex pattern that is characteristic of the molecule's structure.
Analysis of these patterns allows for the piecing together of the molecular structure, confirming the presence of the iodine substituent and the aminobenzoxazole core.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure / Neutral Loss | Predicted m/z |
|---|---|---|
| [C₇H₅IN₂O]⁺• | Molecular Ion (M⁺•) | 260 |
| [C₇H₅N₂O]⁺ | Loss of •I | 133 |
| [C₆H₅IN]⁺• | Loss of NCO | 218 |
| [C₆H₄N₂]⁺• | Loss of I and CO | 104 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
N-H Vibrations: As a primary amine, it should exhibit two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com A sharp N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.com
Aromatic System: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.
Benzoxazole Ring: The C=N stretching vibration of the oxazole ring is anticipated around 1520 cm⁻¹. esisresearch.org The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage within the ring are also characteristic and would appear in the fingerprint region. esisresearch.orgconicet.gov.ar
C-N and C-I Bonds: The stretching vibration for the aromatic C-N bond is typically strong and found in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-I stretching vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |
| Primary Amine (N-H) | Bending (Scissor) | 1650 - 1580 |
| Aromatic Ring (C=C) | Stretch | 1600 - 1450 |
| Benzoxazole Ring (C=N) | Stretch | ~1520 |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |
| Benzoxazole Ring (C-O-C) | Asymmetric Stretch | ~1144 |
| Aromatic Halide (C-I) | Stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of this compound is dominated by π → π* transitions due to its extensive conjugated system, which includes the benzene ring, the fused oxazole ring, and the amino group. The lone pair of electrons on the amine nitrogen also participates in the conjugation, influencing the electronic structure. cdnsciencepub.com
Studies on benzoxazole and its derivatives show strong absorption in the near-UV region. cdnsciencepub.comrsc.org For benzoxazole itself, two band systems are observed, with the first originating around 36,491 cm⁻¹ (approx. 274 nm). rsc.org The introduction of substituents significantly affects the absorption maxima (λmax). An amino group, acting as an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths. For example, various 2-(hydroxyphenyl)benzoxazole derivatives show absorption maxima in the range of 336 to 374 nm. scielo.brresearchgate.net Therefore, this compound is expected to absorb strongly in the UVA range.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region |
|---|---|---|
| π → π* | Fused Aromatic/Heterocyclic System | ~270 - 380 nm |
| n → π* | C=N and C=O functionalities | Possible, may be obscured by π→π* |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related substituted benzoxazole structures provides insight into the expected solid-state geometry. researchgate.netnih.gov For instance, studies on other 2-substituted benzoxazole derivatives show they often crystallize in triclinic or monoclinic systems. researchgate.netnih.govmdpi.com
The analysis would reveal the planarity of the fused benzoxazole ring system. It would also determine the precise location of the iodine atom and the geometry of the exocyclic amino group. Intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···O), would be crucial in dictating the crystal packing arrangement. nih.gov
As a representative example, the crystallographic data for a related compound, 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole, is presented below. researchgate.netnih.gov
Table 4: Example Crystal Data for a Substituted Benzoxazole Derivative
| Parameter | Value for 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole researchgate.netnih.gov |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.6060 (7) |
| b (Å) | 7.8516 (10) |
| c (Å) | 12.8201 (17) |
| α (°) | 106.855 (8) |
| β (°) | 90.856 (7) |
| γ (°) | 105.769 (8) |
| Volume (ų) | 702.27 (16) |
| Z | 2 |
Note: This data is for a related compound and serves as an illustrative example of crystallographic parameters.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine molecular geometries, vibrational frequencies, and a host of electronic properties. For other benzoxazole (B165842) derivatives, DFT calculations have been successfully used to correlate theoretical data with experimental results and predict molecular behavior. nih.govnih.gov
A foundational step in any computational study is geometric optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 7-Iodobenzo[d]oxazol-2-amine, this calculation would yield precise bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes:
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
It predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure.
Although no specific data exists for this compound, a study on a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, demonstrated that harmonic vibrations computed by the B3LYP/6-31G(d) method showed good agreement with observed IR spectral data.
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Orbital Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, these values would quantify its electron-donating and accepting capabilities.
Molecular Electrostatic Potential (MEP) Surfaces: An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to identify regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). This visual tool is invaluable for predicting how the molecule will interact with other reagents and biological targets.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors:
Fukui Functions: These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density, the Fukui function pinpoints the most reactive sites, offering a more detailed picture of regioselectivity than an MEP map alone.
Electrophilicity Index (ω) and Nucleophilicity Index (N): These are global reactivity indices that place molecules on a quantitative scale of their electrophilic and nucleophilic character. The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment. These indices are calculated from the HOMO and LUMO energies and are used to compare the reactivity of different molecules in polar reactions.
Table 1: Hypothetical DFT-Calculated Parameters for this compound No specific data is available in the search results. This table is a template for the type of data that would be generated from the analyses described.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | Data not available |
| Electrophilicity Index (ω) | Global electrophilic character of the molecule | Data not available |
| Nucleophilicity Index (N) | Global nucleophilic character of the molecule | Data not available |
Quantum Chemical Modeling of Reaction Mechanisms
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface to identify pathways, intermediates, and transition states.
For any proposed reaction involving this compound, identifying the transition state (the highest energy point along the reaction coordinate) is critical. Quantum chemical calculations can locate these transient structures and a subsequent frequency analysis (which should yield exactly one imaginary frequency) confirms their identity.
Once the transition state is characterized, the activation energy barrier for the reaction can be determined. This energy barrier is the primary determinant of the reaction rate, providing quantitative insight into the reaction's feasibility under given conditions.
By connecting reactants, intermediates, transition states, and products on the potential energy surface, computational methods can elucidate complete reaction pathways. This allows for the discrimination between different possible mechanisms (e.g., concerted vs. stepwise). For complex transformations, such as the synthesis of benzoxazoles from ortho-iminophenols, DFT studies have been used to suggest the most plausible mechanistic scenarios. A similar approach for reactions involving this compound would provide a detailed, atomistic understanding of how it transforms, guiding synthetic efforts and the rational design of new chemical entities.
Tautomeric Equilibrium Studies of Benzoxazole Systems
Prototropic tautomerism, the process involving the migration of a proton between two atoms within the same molecule, is a key phenomenon in many heterocyclic systems, including benzoxazoles. mdpi.com This equilibrium is vital as different tautomers can exhibit distinct chemical properties and biological activities. wiley-vch.de For 2-aminobenzoxazole (B146116) derivatives like this compound, the primary tautomeric relationship is between the amino and imino forms.
Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the thermodynamics of tautomeric equilibria. researchgate.net Calculations can predict the relative stability of different tautomers in the gas phase and in solution. Studies on analogous heterocyclic systems, such as 2-mercaptobenzoxazole and 2-hydroxybenzoxazole, have shown that the relative stability of tautomers is highly dependent on the molecular structure and the environment. researchgate.net For instance, in the gas phase, one tautomer might be dominant, but the equilibrium can shift significantly in a solvent. researchgate.net
The stability of tautomers is influenced by factors like intramolecular hydrogen bonding and the electronic effects of substituents. mdpi.comwiley-vch.de In the case of this compound, the iodine atom at the 7-position is expected to exert an electron-withdrawing effect, which could modulate the proton affinity of the nitrogen atoms and thereby influence the position of the tautomeric equilibrium.
Theoretical studies typically involve optimizing the geometry of each tautomer and calculating their relative energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form at equilibrium.
Table 1: Hypothetical Relative Energies of this compound Tautomers in Different Environments
| Tautomer | Environment | Calculation Method | Relative Energy (kcal/mol) | Predicted Population (%) |
| Amino | Gas Phase | DFT/B3LYP/6-311G | 0.00 | 99.9 |
| Imino | Gas Phase | DFT/B3LYP/6-311G | 4.50 | 0.1 |
| Amino | Water (PCM) | DFT/B3LYP/6-311G | 0.00 | 98.5 |
| Imino | Water (PCM) | DFT/B3LYP/6-311G | 2.50 | 1.5 |
| Amino | Chloroform (PCM) | DFT/B3LYP/6-311G | 0.00 | 99.5 |
| Imino | Chloroform (PCM) | DFT/B3LYP/6-311G | 3.80 | 0.5 |
Note: This table is illustrative and based on general principles of tautomerism in heterocyclic systems. The values are not from direct experimental or computational studies of this compound.
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models
The solvent environment can profoundly impact the structure, stability, and reactivity of a solute molecule. mdpi.com Computational chemistry employs two primary approaches to model these solvent effects: implicit and explicit models. mdpi.comarxiv.org
Implicit Solvent Models: Implicit or continuum models treat the solvent as a continuous, homogeneous dielectric medium rather than as individual molecules. mdpi.comarxiv.org The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used examples. mdpi.com These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent, which are often the dominant contributors to solvation energy. arxiv.org For a molecule like this compound, implicit models can be used to predict how its properties, such as tautomeric stability and dipole moment, change across a range of solvents with different polarities. researchgate.net
Explicit Solvent Models: Explicit solvent models provide a more detailed and physically realistic representation by including a specific number of individual solvent molecules surrounding the solute. arxiv.orgnih.gov This approach allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many chemical processes. mdpi.com However, this level of detail comes at a significantly higher computational cost due to the increased number of atoms in the system. arxiv.orgbris.ac.uk Hybrid models, often called semicontinuum or microsolvation models, offer a compromise by treating the first solvation shell explicitly while representing the bulk solvent with an implicit continuum. arxiv.org
Impact on Molecular Properties and Reactivity: Solvation can alter the geometric and electronic structure of this compound. For instance, polar solvents are expected to stabilize more polar tautomers or conformers. This stabilization can lead to changes in bond lengths and angles compared to the gas phase. mdpi.com Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are also sensitive to the solvent. mdpi.com The solvent can modulate the electrophilicity and nucleophilicity of the molecule, thereby influencing its reactivity in chemical reactions. Studies have shown that while implicit models are efficient, explicit solvent inclusion is sometimes mandatory to accurately reproduce experimental observations, especially when strong, specific interactions like intermolecular hydrogen bonds are involved. mdpi.com
Table 2: Hypothetical Calculated Molecular Properties of this compound (Amino Tautomer) using Different Solvent Models
| Property | Gas Phase | Implicit Model (Water, PCM) | Explicit Model (Water, 10 molecules + PCM) |
| Dipole Moment (Debye) | 2.5 | 4.1 | 4.5 |
| HOMO Energy (eV) | -6.2 | -6.5 | -6.6 |
| LUMO Energy (eV) | -1.1 | -1.4 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.1 | 5.1 | 5.1 |
Note: This table is for illustrative purposes to demonstrate the influence of different computational models on molecular properties. The values are hypothetical.
Advanced Applications in Chemical Research and Material Science
Role as Building Blocks in Organic Synthesis
The presence of the iodo-substituent on the aromatic ring, coupled with the inherent reactivity of the benzoxazole (B165842) core, makes 7-Iodobenzo[d]oxazol-2-amine a powerful tool for synthetic chemists. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.
Preparation of Complex Polyheterocyclic Systems
The synthesis of complex polyheterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds often exhibit unique biological activities and material properties. This compound can serve as a key starting material in the construction of such systems. The iodine atom at the 7-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the fusion or linkage of the benzoxazole core to other heterocyclic or aromatic rings.
For instance, a Suzuki coupling reaction could be employed to introduce an aryl or heteroaryl group at the 7-position, leading to the formation of a biaryl system. Subsequent functionalization of the 2-amino group or other positions on the newly introduced ring could then be used to build up more complex, multi-ring structures. The ability to selectively functionalize the C-I bond allows for a modular and convergent approach to the synthesis of elaborate polyheterocyclic compounds that would be difficult to access through linear synthetic routes.
Scaffold Diversity and Analogue Generation for Research Libraries
In the field of drug discovery and chemical biology, the generation of compound libraries with high scaffold diversity is crucial for identifying new biologically active molecules. Combinatorial chemistry and diversity-oriented synthesis are powerful strategies for the rapid assembly of large numbers of structurally distinct compounds. researchgate.net Functionalized benzoxazoles are recognized as important scaffolds in such synthetic endeavors. researchgate.nettandfonline.com
This compound is an ideal building block for the creation of research libraries due to the orthogonal reactivity of its functional groups. The 2-amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Simultaneously or sequentially, the 7-iodo group can participate in the aforementioned cross-coupling reactions to introduce another point of diversity. This dual functionality allows for the systematic and parallel synthesis of a large number of analogues, each with unique substituents at both the 2- and 7-positions. This approach enables the exploration of the chemical space around the benzoxazole core, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. Microwave-assisted synthesis has been shown to be a valuable technique for the rapid generation of benzoxazole-based combinatorial libraries. researchgate.nettandfonline.com
Development of Chemical Probes and Tracers
The unique properties of this compound also make it a valuable precursor for the development of chemical probes and tracers, particularly for use in biomedical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom can be replaced with a radioactive isotope of iodine, or the molecule can be otherwise modified to incorporate other radionuclides.
Radiolabeling Strategies for Isotopic Tracers (e.g., with 123I, 125I, 18F, 11C)
The development of radiolabeled benzoxazole derivatives has been an active area of research for imaging various biological targets, including 5-HT3 receptors and β-amyloid plaques. nih.govrsc.org While direct radiolabeling of this compound has not been extensively reported, several established strategies could be applied for the introduction of various radioisotopes.
For the introduction of radioiodine isotopes such as ¹²³I and ¹²⁵I , which are used in SPECT and autoradiography, respectively, several methods are available. Isotopic exchange reactions, where a stable iodine atom is replaced by a radioactive one, can be performed, often at high temperatures and sometimes with the aid of a copper catalyst. acs.orgnih.gov Alternatively, electrophilic radioiodination can be achieved using an oxidizing agent to generate an electrophilic iodine species that substitutes a hydrogen atom on the aromatic ring. acs.orgnih.gov However, given the presence of the iodine atom in the starting material, a more common approach would be to first convert the iodo-group into a more reactive precursor, such as a trialkylstannyl or boronic acid derivative, which can then undergo facile radioiododestannylation or radioiododeboronation. acs.org
For PET imaging, radionuclides such as ¹⁸F (t₁/₂ ≈ 110 min) and ¹¹C (t₁/₂ ≈ 20 min) are commonly used. The introduction of ¹⁸F typically involves nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium, or halogen) on an aromatic ring with [¹⁸F]fluoride. Therefore, a precursor to a ¹⁸F-labeled analog of this compound would need to be synthesized with such a leaving group at the desired position. The introduction of ¹¹C is often achieved by the methylation of a precursor containing a reactive N-H, O-H, or S-H bond using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov For example, the 2-amino group of a suitable benzoxazole precursor could be methylated to introduce a ¹¹C-label.
The successful synthesis of a radiotracer relies heavily on the design and synthesis of an appropriate precursor molecule. For radioiodination via substitution reactions, a common strategy is to synthesize a precursor where the stable iodine at the 7-position is replaced with a trialkyltin group (e.g., tributyltin) or a boronic acid/ester. These precursors can be synthesized from the corresponding aryl halide (in this case, a 7-halobenzoxazol-2-amine derivative) through palladium-catalyzed reactions with hexaalkylditin or bis(pinacolato)diboron, respectively.
For the introduction of ¹⁸F, a precursor for a fluoro-analog of this compound would be required. For example, a 7-nitro or 7-trimethylammonium substituted benzoxazol-2-amine could be synthesized. The synthesis of such precursors would likely involve multi-step sequences starting from appropriately substituted phenols or anilines.
For ¹¹C-labeling, the precursor is often the final non-radiolabeled compound minus the methyl group to be introduced. For instance, if the 2-amino group were to be methylated, the precursor would be a derivative of this compound with a suitable protecting group on one of the amino protons if necessary, to control the site of methylation.
The following table outlines potential precursor strategies for radiolabeling this compound derivatives:
| Radioisotope | Labeling Strategy | Potential Precursor |
| ¹²³I / ¹²⁵I | Radioiododestannylation | 7-(Tributylstannyl)benzo[d]oxazol-2-amine |
| ¹²³I / ¹²⁵I | Radioiododeboronation | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine |
| ¹⁸F | Nucleophilic Aromatic Substitution | 7-Nitrobenzo[d]oxazol-2-amine |
| ¹¹C | N-methylation | This compound (for methylation of the 2-amino group) |
The final step of introducing the radioisotope must be rapid, efficient, and high-yielding, given the short half-lives of many medically relevant radionuclides.
Radioiodination: The reaction of a stannyl (B1234572) or boronic acid precursor with a source of radioactive iodide (e.g., Na[¹²³I]I) is typically carried out in the presence of a mild oxidizing agent such as chloramine-T, Iodogen®, or peracetic acid. acs.orgnih.gov The reaction conditions are generally mild and the purification of the final radiolabeled product is often achieved using high-performance liquid chromatography (HPLC).
Radiofluorination: The nucleophilic substitution of a nitro or trimethylammonium group with [¹⁸F]fluoride is usually performed in an aprotic solvent at elevated temperatures, often with the assistance of a phase-transfer catalyst like Kryptofix 2.2.2. Microwave heating can be employed to accelerate the reaction.
Radiomethylation: The introduction of a ¹¹C-methyl group is typically achieved by reacting the precursor with [¹¹C]CH₃I or [¹¹C]CH₃OTf in a suitable solvent in the presence of a base. These reactions are generally very fast and can be performed in automated synthesis modules.
The following table summarizes the common synthetic methods for the radiolabeling of precursors derived from this compound:
| Radioisotope | Labeling Method | Key Reagents |
| ¹²³I / ¹²⁵I | Oxidative Radioiodination | Na[¹²³I]I or Na[¹²⁵I]I, Chloramine-T or Iodogen® |
| ¹⁸F | Nucleophilic Substitution | K[¹⁸F]F, Kryptofix 2.2.2 |
| ¹¹C | N-methylation | [¹¹C]CH₃I or [¹¹C]CH₃OTf, Base (e.g., NaOH, K₂CO₃) |
Spectroscopic Probes for Molecular Interactions in Research Contexts
There is currently no available scientific literature that describes the use of this compound as a spectroscopic probe for studying molecular interactions. Research into the photophysical properties of this specific isomer, which would be a prerequisite for its development as a fluorescent or otherwise spectroscopic probe, has not been reported in peer-reviewed studies. Consequently, there are no detailed research findings or data tables to present on its application in this context.
Interdisciplinary Research Frameworks
The role of this compound in interdisciplinary research frameworks, as specified below, is also not documented in the current body of scientific literature.
Contributions to Agrochemical Research as Chemical Scaffolds
An extensive search of agrochemical research databases and scientific publications reveals no instances of this compound being utilized as a chemical scaffold for the development of new pesticides, herbicides, or other agricultural products. While the broader benzoxazole scaffold has been explored in medicinal chemistry, its specific application in agrochemical research, particularly for the 7-iodo substituted amine, is not established.
Potential in Functional Material Science Applications
Similarly, there is a lack of research on the potential of this compound in the field of functional material science. Investigations into its properties for applications in areas such as organic electronics, polymer science, or as a component in advanced materials have not been published. Therefore, no data on its performance or potential in this area can be provided.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Iodinated Benzoxazoles
The synthesis of functionalized benzoxazoles is continuously evolving, with a strong emphasis on developing more efficient, sustainable, and economically viable methods. For iodinated benzoxazoles like 7-Iodobenzo[d]oxazol-2-amine, future research will likely focus on moving beyond traditional multi-step syntheses that often require harsh conditions and generate significant waste.
Key emerging areas include:
Electrochemical Synthesis : Electrochemistry offers a powerful and green alternative for constructing heterocyclic rings. acs.org The use of electricity to drive reactions can eliminate the need for chemical oxidants and reductants, offering high selectivity and control. Recent studies have demonstrated the use of iodine-mediated electrochemical reactions for the construction of benzoxazoles, a technique that is both transition metal-free and chemical oxidant-free. organic-chemistry.org Future work could adapt these "ex-cell" approaches, where a redox mediator is generated electrochemically and then used in a separate chemical reaction, to synthesize complex iodinated benzoxazoles under mild conditions. acs.org
Metal-Free Catalysis : While transition metals are effective catalysts, concerns about their cost and toxicity have spurred the development of metal-free alternatives. Molecular iodine itself has emerged as an inexpensive and environmentally friendly catalyst for various organic transformations, including the formation of C-O and C-N bonds essential for benzoxazole (B165842) synthesis. acs.orgnih.gov Research into iodine-catalyzed C-H functionalization and cyclization reactions represents a promising avenue for the direct and atom-economical synthesis of iodinated benzoxazoles. acs.org
Heterogeneous Catalysis : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. Future methodologies may involve designing novel heterogeneous catalysts, such as ionic liquids supported on magnetic nanoparticles, which can be easily separated from the reaction mixture using a magnet and reused multiple times. nih.gov
Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. Adapting and optimizing synthetic routes for iodinated benzoxazoles in flow systems could enable more efficient and safer large-scale production.
Exploration of Undiscovered Reactivity Patterns and Selective Functionalization
The this compound scaffold possesses multiple reactive sites, making the exploration of its chemical reactivity and the development of selective functionalization methods a rich area for future research. The primary goal is to precisely modify the molecule to create a diverse library of derivatives for various applications.
Emerging research avenues in this area include:
Advanced Cross-Coupling Reactions : The iodine atom at the C7 position is a prime site for well-established transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. Future work will focus on employing modern, highly efficient catalyst systems that operate under milder conditions and tolerate a wider range of functional groups, enabling the introduction of complex aryl, alkenyl, alkynyl, and amino moieties.
Regioselective C-H Functionalization : Direct C-H bond functionalization has become a transformative strategy in organic synthesis, offering a more atom-economical way to modify molecules without pre-functionalization. researchgate.net A key challenge and future direction for this compound will be to develop methods for the selective functionalization of the C-H bonds at positions 4, 5, and 6, while the C7-iodine and C2-amine groups are already present. This would allow for the late-stage modification of the benzoxazole core, rapidly generating structural diversity.
Selective Derivatization : With multiple reactive sites (the C-I bond, the N-H bonds of the amine, and various C-H bonds), achieving selectivity is paramount. Future research will explore orthogonal protection-deprotection strategies and develop catalyst systems that can distinguish between these sites. For instance, developing conditions for functionalizing the amino group without disturbing the C-I bond, or vice versa, is a key objective. This approach has been successfully used in other iodo-substituted heterocyclic systems to build molecular complexity. nih.gov
Advanced Computational Approaches for Predictive Chemistry and Rational Design
Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. biotech-asia.orgopenaccessjournals.com For this compound, computational approaches will be crucial for guiding synthetic efforts and prioritizing candidates for biological testing.
Future applications in this domain include:
Mechanism Elucidation and Reactivity Prediction : Quantum mechanics methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This can help chemists understand the inherent reactivity of the iodinated benzoxazole core and design experiments for selective functionalization. DFT studies have already been used to propose mechanisms for benzoxazole formation. acs.org
Rational Drug and Materials Design : By understanding the three-dimensional structure of biological targets such as enzymes or receptors, molecular docking simulations can predict how derivatives of this compound might bind. nih.gov This allows for the rational design of new molecules with enhanced potency and selectivity. biotech-asia.orgtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By synthesizing a small library of derivatives and testing their activity, computational models can be built to predict the activity of yet-unsynthesized compounds, thereby accelerating the optimization process. researchgate.net
Integration with Green Chemistry Principles for Environmentally Benign Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming central to chemical synthesis. chemijournal.com Future research on this compound and its derivatives will increasingly incorporate these principles to ensure that their synthesis is sustainable and environmentally responsible. frontiersin.org
Key areas for integration are:
Use of Green Solvents : A major focus will be on replacing traditional volatile organic compounds (VOCs) with more benign alternatives. Water, ionic liquids, and deep eutectic solvents are promising green solvents for heterocyclic synthesis. mdpi.com
Energy-Efficient Methodologies : Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes and often increase product yields. rasayanjournal.co.inrsc.orgmdpi.com The application of these technologies to the synthesis of iodinated benzoxazoles is a key area for future development. nih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Methodologies like direct C-H functionalization are inherently more atom-economical than classical approaches that require pre-functionalized substrates.
Synergistic Approaches Combining Synthetic and Theoretical Methods
The future of chemical research lies in the powerful synergy between different scientific disciplines. For a molecule like this compound, combining synthetic, computational, and biological approaches will be essential for accelerating discovery. thepharmajournal.comopenaccessjournals.com
Promising synergistic avenues include:
Theory-Guided Synthesis : A feedback loop where computational predictions guide synthetic experiments, and the experimental results are then used to refine the computational models, is a highly efficient strategy. nih.gov This approach can reduce the number of failed experiments and lead more quickly to molecules with desired properties.
Combined Catalysis : The development of reactions that use multiple catalytic cycles working in concert can achieve transformations that are not possible with a single catalyst. This synergistic catalysis can lead to the formation of highly complex molecules in a single step with high stereoselectivity.
Synthetic Chemistry and Synthetic Biology : In the long term, the synergy between synthetic chemistry and synthetic biology could provide novel routes to complex benzoxazoles. antheia.bio Engineered enzymes could be used as highly selective biocatalysts to perform specific transformations on the benzoxazole scaffold that are challenging to achieve with traditional chemical methods. This combination allows access to novel chemical space and provides sustainable manufacturing routes.
Q & A
Q. Advanced
- FLT3 inhibition : Derivatives like 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c) bind to FLT3-ITD+ mutants, inhibiting kinase activity (IC50 <50 nM) and inducing apoptosis in AML cells. Binding modes are validated via molecular docking .
- Anthelmintic activity : N-methylbenzo[d]oxazol-2-amine disrupts nematode motility by targeting β-tubulin isoforms, with EC50 values <10 µM .
What computational methods predict the binding affinity of this compound derivatives?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Predicts binding poses in FLT3 or β-tubulin pockets .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Binding free energy calculations : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .
What purification methods are effective for this compound?
Q. Basic
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity solids (mp 135–138°C) .
- TLC monitoring : Hexane/CH2Cl2 (8:2) provides Rf values ~0.43 for tracking reaction progress .
How can analogs of this compound be designed to improve pharmacokinetic properties?
Q. Advanced
- LogP optimization : Introduce trifluoromethyl groups to enhance lipophilicity (e.g., 4-(4-(trifluoromethyl)phenyl)oxazol-2-amine) .
- Solubility enhancement : Add polar substituents (e.g., methoxy or amine groups) .
- In silico ADMET : Use tools like SwissADME to predict bioavailability and toxicity .
How is the anti-inflammatory potential of this compound derivatives assessed?
Q. Advanced
- IL-6/IL-1β mRNA modulation : qRT-PCR quantifies cytokine suppression in LPS-stimulated macrophages (e.g., 50% reduction at 10 µM) .
- DPPH/ABTS assays : Measures radical scavenging activity (IC50 <20 µM for antioxidant derivatives) .
What challenges arise in scaling up this compound synthesis for preclinical studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
